L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is composed of five amino acids: leucine, isoleucine, asparagine, and ornithine, with a diaminomethylidene group attached to the ornithine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the amino acid side chains.
Reduction: Reduction reactions can modify disulfide bonds or other reducible groups within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as drug delivery or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group on the ornithine residue may play a role in binding to receptors or enzymes, influencing biological activity. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-L-ornithine: Similar structure but without the diaminomethylidene group.
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-L-lysine: Substitution of ornithine with lysine.
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-L-arginine: Substitution of ornithine with arginine.
Uniqueness
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Properties
CAS No. |
441348-58-9 |
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Molecular Formula |
C28H53N9O7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H53N9O7/c1-7-16(6)22(37-23(39)17(29)11-14(2)3)26(42)36-19(12-15(4)5)24(40)35-20(13-21(30)38)25(41)34-18(27(43)44)9-8-10-33-28(31)32/h14-20,22H,7-13,29H2,1-6H3,(H2,30,38)(H,34,41)(H,35,40)(H,36,42)(H,37,39)(H,43,44)(H4,31,32,33)/t16-,17-,18-,19-,20-,22-/m0/s1 |
InChI Key |
YRSAQOOGUWFXLI-HVYFOGIKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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